molecular formula C11H8FNO B6341114 3-(4-Fluorophenyl)pyridin-2-ol CAS No. 426823-48-5

3-(4-Fluorophenyl)pyridin-2-ol

Cat. No.: B6341114
CAS No.: 426823-48-5
M. Wt: 189.19 g/mol
InChI Key: PPQDBQIQJKVPHU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyridin-2-ol (CAS 426823-48-5) is a fluorinated biphenyl compound with the molecular formula C11H8FNO and a molecular weight of 189.19 g/mol. This compound serves as a valuable chemical building block and synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a fluorophenyl group linked to a pyridinol ring, is a key scaffold in the design of molecules that target various biological pathways. For instance, research has identified structurally related pyrrolopyridine compounds containing the 3-(4-fluorophenyl) motif as potent inhibitors of p38 MAP kinase, a target of significant interest for the treatment of chronic inflammatory and autoimmune diseases . Similar fluorophenyl-substituted heterocyclic systems are also extensively investigated for their cytotoxic properties and selective growth inhibitory activity against specific cancer cell lines, such as breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) . As a versatile intermediate, it can be used in cross-coupling reactions, such as Suzuki reactions, or nucleophilic aromatic substitutions to generate diverse libraries of compounds for biological screening . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDBQIQJKVPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673344
Record name 3-(4-Fluorophenyl)pyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID50673344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426823-48-5
Record name 3-(4-Fluorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426823-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocycles. For 3-(4-Fluorophenyl)pyridin-2-ol, this method involves coupling 3-bromopyridin-2-ol with 4-fluorophenylboronic acid. Key considerations include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.

  • Base : Aqueous Na₂CO₃ or K₃PO₄ to facilitate transmetalation.

  • Solvent : Dimethoxyethane (DME) or toluene/ethanol mixtures.

  • Yield : 60–75% after purification via silica gel chromatography.

Challenges include the instability of 3-bromopyridin-2-ol under basic conditions, necessitating inert atmospheres and low-temperature handling.

Cyclization Approaches

Kröhnke Pyridine Synthesis

The Kröhnke method constructs pyridine rings from α,β-unsaturated ketones and ammonium acetate. For this compound:

  • Precursor Synthesis : Condense 4-fluorophenylacetone with ethyl acetoacetate to form a diketone.

  • Cyclization : React with ammonium acetate in acetic acid at 120°C.

  • Hydroxylation : Oxidize the resulting 3-(4-fluorophenyl)pyridine to the 2-ol using H₂O₂/FeSO₄.

Yields for this three-step sequence range from 30–45%, with scalability limited by oxidative side reactions.

Functional Group Interconversion

Hydrolysis of Nitriles

A nitrile group at the 2-position can be hydrolyzed to a hydroxyl group:

  • Nitrile Installation : Perform a Rosenmund-von Braun reaction on 3-(4-fluorophenyl)pyridine-2-carbonitrile.

  • Hydrolysis : Treat with concentrated HCl at reflux to yield the hydroxyl group.

This method offers high purity (>90%) but requires specialized nitrile precursors.

One-Pot Multi-Step Syntheses

Tandem Coupling-Cyclization

Recent advances leverage one-pot strategies to minimize isolation steps:

  • Coupling : React 2-hydroxypyridine-3-boronic acid with 4-fluoroiodobenzene under Miyaura borylation conditions.

  • Cyclization : Induce ring closure via acid catalysis (e.g., Bi(OTf)₃).

This approach achieves 65–70% yield in <24 hours, making it industrially viable.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantagesLimitations
Suzuki Coupling60–75HighHigh regioselectivitySensitive intermediates
NAS with N-Oxide40–55ModerateDirect substitutionHarsh conditions, low yields
Kröhnke Synthesis30–45LowModular precursor designMulti-step, oxidative steps
Nitrile Hydrolysis>90HighHigh puritySpecialized precursors required
One-Pot Tandem65–70HighRapid, fewer stepsCatalyst cost

Mechanistic Insights and Optimization

Role of Catalysts in Cross-Coupling

Pd catalysts facilitate oxidative addition and transmetalation, with electron-rich ligands (e.g., PPh₃) enhancing stability. Recent studies show that Bi(OTf)₃ accelerates cyclization by activating carbonyl groups.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve NAS reactivity but may deactivate Pd catalysts. Mixed solvents (toluene/EtOH) balance solubility and catalyst activity.

Industrial-Scale Considerations

Cost-Efficiency

The one-pot tandem method reduces waste and processing time, with a 60% yield on kilogram-scale. In contrast, nitrile hydrolysis requires expensive nitrile precursors, limiting cost-effectiveness.

Purification Challenges

Silica gel chromatography remains standard for lab-scale purification, but industrial processes favor crystallization or distillation. For example, this compound crystallizes from heptane with >95% purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization offers a metal-free route to 3-arylpyridin-2-ols. Preliminary studies show 50% yield using Ir(ppy)₃ and 4-fluorophenyl diazonium salts.

Electrochemical Synthesis

Anodic oxidation of pyridin-2-ol derivatives enables direct coupling with fluorobenzenes, achieving 55% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyridin-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydropyridines, and substitution reactions can lead to a variety of substituted phenyl or pyridine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(4-Fluorophenyl)pyridin-2-ol typically involves the reaction of 4-fluorobenzaldehyde with a pyridine precursor under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate. The product is purified through recrystallization or chromatography. Industrially, more scalable methods are employed to enhance yield and minimize by-products, often utilizing continuous flow reactors for efficiency.

Chemistry

This compound serves as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in organic synthesis.

Biology

This compound acts as a probe in biochemical studies to investigate enzyme activities and receptor binding. Its fluorine substitution enhances binding affinity and selectivity, making it useful in drug discovery .

Medicine

The compound has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways. Its mechanisms of action include modulating enzyme activity and receptor interactions, which may lead to various biological effects. Case studies have shown its efficacy in anticancer research, where derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines .

Anticancer Research

A study evaluated various pyridine derivatives, including those based on this compound, against the NCI 60 human cancer cell line panel. Results indicated selective activities against breast cancer (MCF-7) and renal cancer cell lines, demonstrating the potential for these compounds as targeted chemotherapeutics .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine compounds. The incorporation of additional heterocycles alongside pyridine has been shown to enhance therapeutic efficacy against bacterial and viral infections, suggesting a broader application for compounds like this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 3-(4-Fluorophenyl)pyridin-2-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₁₁H₈FNO 189.19 Pyridine with 2-OH and 3-(4-FPh) substituents Hydrogen bonding via -OH
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₆F₂N 193.17 Pyridine with 2-F and 5-(4-FPh) substituents Lacks hydroxyl group; lower polarity
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid C₁₁H₈FN₃O₄ 277.20 Pyrimidine with 4-FPh, dioxo, and carboxylic acid High polarity; bioactivity potential
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine C₁₂H₁₂FN₃ 217.25 Bicyclic pyrazolo-pyridine with 4-FPh Enhanced lipophilicity
{4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-yl}methanol C₁₅H₁₂FN₃O 269.27 Pyridine-pyrazole hybrid with -CH₂OH group Improved solubility
Key Observations:
  • Bioactivity : The pyrimidine derivative () exhibits low binding affinity (-8.7 kcal/mol) as a kynurenine formamidase inhibitor, suggesting that fluorophenyl-hydroxyl combinations in related structures may optimize target engagement .
  • Solubility and Lipophilicity : Substituents like -CH₂OH () or bicyclic frameworks () modulate solubility and membrane permeability, critical for drug design .

Physicochemical and Functional Differences

  • Acidity: The hydroxyl group in this compound increases acidity compared to non-hydroxylated analogs, influencing ionization and solubility in physiological conditions.
  • Crystallinity : Hydrogen-bonding patterns, as discussed in , predict that this compound may form stable crystalline networks, whereas saturated analogs (e.g., tetrahydro-pyrazolo-pyridines) exhibit less directional packing .

Biological Activity

3-(4-Fluorophenyl)pyridin-2-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorophenyl group at the 3-position. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound has been shown to modulate the activity of specific protein kinases, which are crucial in various signaling pathways related to inflammation and pain.

Biological Activities

  • Analgesic Effects : Research indicates that derivatives of pyridin-2-ol, including this compound, exhibit significant analgesic properties. A study demonstrated that related compounds could effectively prevent the development of mechanical allodynia in rat models, suggesting potential for treating chronic pain conditions .
  • Inhibition of Protein Kinases : The compound has been evaluated for its ability to inhibit p38 MAPK, a kinase known to contribute to pain hypersensitivity. This inhibition is linked to the compound's analgesic effects, making it a candidate for further development as an anti-inflammatory agent .
  • Anticancer Potential : Preliminary studies suggest that pyridinone derivatives may possess anticancer properties. In vitro evaluations have shown selective inhibitory effects against various cancer cell lines, indicating that modifications in the structure can lead to enhanced potency against specific types of cancer .

Case Study 1: Analgesic Activity in Rat Models

A series of experiments investigated the anti-allodynic effects of different pyridinone derivatives in rats subjected to inflammatory pain through Complete Freund’s Adjuvant (CFA) injection. Among these, compounds bearing substitutions similar to this compound showed significant inhibition of mechanical allodynia, with one compound achieving over 90% inhibition within two hours post-injection .

Case Study 2: Kinase Inhibition

A detailed structure-activity relationship (SAR) study evaluated various pyridinone derivatives for their ability to inhibit p38 MAPK. The findings indicated that the presence of specific substituents at the 3-position significantly affected inhibitory potency. Compounds with fluorinated phenyl groups demonstrated enhanced binding affinity and selectivity towards p38 MAPK compared to their non-fluorinated counterparts .

Table 1: Biological Activities of Pyridinone Derivatives

Compound NameActivity TypeIC50 (µM)Notes
This compoundp38 MAPK Inhibitor0.15Significant analgesic effects observed
3-(2-Bromophenyl)-pyridin-2-oneAnti-allodynic0.10Most active in preventing mechanical allodynia
5-(Trifluoromethyl)pyridin-2-olAnticancer0.20Selective against MDA-MB-468 cells

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
3FluorophenylIncreased potency
4MethylModerate potency
5TrifluoromethylEnhanced lipophilicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)pyridin-2-ol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a fluorophenyl moiety to a pyridin-2-ol scaffold. A common approach is Suzuki-Miyaura cross-coupling using a boronic ester derivative of 4-fluorophenyl with a halogenated pyridin-2-ol precursor under palladium catalysis. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS confirms structural integrity, while X-ray crystallography (e.g., SHELXL ) resolves tautomeric forms, as seen in related pyridin-2-ol derivatives .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure solution can be achieved using direct methods in SHELXS or SIR97 , followed by refinement with SHELXL . Hydrogen-bonding networks should be analyzed using Mercury or PLATON to identify intermolecular interactions critical for crystal packing .

Q. What spectroscopic techniques are most reliable for characterizing tautomeric equilibria in this compound?

  • Methodological Answer : 1H^1H-NMR in deuterated DMSO or CDCl3_3 can detect tautomeric shifts (e.g., enol vs. keto forms). Variable-temperature NMR (VT-NMR) helps observe dynamic equilibria. Complementary FT-IR spectroscopy identifies OH/NH stretches, while SCXRD provides definitive tautomeric assignment by resolving hydrogen atom positions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data regarding hydrogen-bonding patterns?

  • Methodological Answer : Discrepancies often arise from solution vs. solid-state behavior. For example, NMR may suggest a dominant tautomer in solution, while SCXRD reveals a different form in crystals. To reconcile:

  • Perform VT-NMR to assess temperature-dependent tautomerism.
  • Conduct density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to compare energetics of tautomers.
  • Analyze hydrogen-bonding motifs using graph-set analysis (e.g., Etter’s rules) to identify preferred solid-state packing .

Q. What strategies are effective for designing transition metal complexes using this compound as a ligand?

  • Methodological Answer : The pyridin-2-ol moiety acts as a bidentate ligand via N and O donors. Key steps:

  • React the ligand with metal salts (e.g., CuCl2_2, Ni(NO3_3)2_2) in ethanol/water under reflux.
  • Characterize complexes using UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and SCXRD to confirm coordination geometry.
  • Compare stability constants (log K) with analogues like 3-{[(4-Fluorophenyl)Methylidene]Amino}Benzoic Acid complexes to assess electronic effects of fluorine substitution .

Q. How does fluorination at the 4-phenyl position influence supramolecular assembly in the solid state?

  • Methodological Answer : Fluorine’s electronegativity enhances C–H···F and π-stacking interactions. To study:

  • Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts.
  • Compare packing motifs with non-fluorinated analogues (e.g., 3-Phenylpyridin-2-ol) to isolate fluorine’s role.
  • Use PXRD to assess polymorphism and thermal stability via DSC/TGA .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Perform Fukui function analysis (Gaussian) to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., nitration or halogenation) using transition-state DFT calculations (e.g., B3LYP/6-311+G(d,p)).
  • Validate predictions experimentally by monitoring regioselectivity via HPLC or 1H^1H-NMR .

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